molecular formula C15H13BrO4 B13937363 4-(Acetyloxy)-7-bromo-2-naphthalenecarboxylic acid ethyl ester CAS No. 178877-00-4

4-(Acetyloxy)-7-bromo-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13937363
CAS No.: 178877-00-4
M. Wt: 337.16 g/mol
InChI Key: PQLFZSWKPMANEQ-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-7-bromo-2-naphthalenecarboxylic acid ethyl ester is a naphthalene derivative featuring a bromine atom at the 7-position, an acetyloxy group at the 4-position, and an ethyl ester at the 2-carboxylic acid position. Its structural complexity—arising from the bromine substituent and acetyloxy group—confers distinct reactivity and physicochemical properties, such as enhanced lipophilicity and stability compared to non-halogenated analogs .

Properties

IUPAC Name

ethyl 4-acetyloxy-7-bromonaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-3-19-15(18)11-6-10-7-12(16)4-5-13(10)14(8-11)20-9(2)17/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLFZSWKPMANEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443878
Record name Ethyl 4-(acetyloxy)-7-bromonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178877-00-4
Record name Ethyl 4-(acetyloxy)-7-bromonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-, ethyl ester typically involves the bromination of 2-naphthalenecarboxylic acid followed by esterification and acetylation reactions. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification is achieved by reacting the brominated product with ethanol in the presence of a strong acid catalyst like sulfuric acid. Finally, the acetyloxy group is introduced through acetylation using acetic anhydride and a base such as pyridine.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution, and alkyl halides for alkyl substitution.

Major Products:

    Oxidation: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-.

    Reduction: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and acetyloxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

The following analysis compares 4-(Acetyloxy)-7-bromo-2-naphthalenecarboxylic acid ethyl ester (hereafter referred to as Compound A ) with structurally related naphthalene esters and other aromatic derivatives. Key differences in substituents, ester groups, and applications are highlighted.

Structural Analogs in the Naphthalene Ester Family

Compound A shares a naphthalene backbone with several analogs, differing in substituent patterns and ester groups:

Compound Name Substituents Ester Group Molecular Weight (g/mol) Key Applications
Compound A 4-Acetyloxy, 7-Bromo Ethyl ~347.2 Synthetic intermediate; potential pharmacological activity
4-(Acetyloxy)-5,8-dimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester 4-Acetyloxy, 5,8-Dimethoxy, 6-Methyl Methyl ~388.3 Reference standard; fine chemical synthesis
Ethyl 4-acetoxy-5,7-dimethoxy-2-naphthoate 4-Acetyloxy, 5,7-Dimethoxy Ethyl ~362.3 Pharmacological research; intermediate in drug synthesis
5-(Acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester 5-Acetyloxy, 7-Bromo, 4,8-Dimethoxy, 6-Methyl Methyl ~467.2 Intermediate for bioactive molecules

Key Observations :

  • Ester Group Influence : Ethyl esters (e.g., Compound A ) typically exhibit higher lipophilicity (LogP) compared to methyl esters, which may enhance membrane permeability in biological systems .
  • Methoxy vs. Acetyloxy : Methoxy groups (e.g., in Ethyl 4-acetoxy-5,7-dimethoxy-2-naphthoate) confer polarity, whereas acetyloxy groups enhance stability against hydrolysis, making Compound A more suitable for prolonged synthetic steps .
Comparison with Non-Naphthalene Esters

Compound A differs significantly from simpler aromatic esters, such as dibutyl phthalate (, ID 11) and benzoic acid esters (, ID 13), in both structure and applications:

  • Dibutyl Phthalate : A linear ester used as a plasticizer, lacking the naphthalene backbone and halogen substituents. Its low molecular weight (~278.3 g/mol) and flexibility contrast with Compound A ’s rigid, brominated structure .
  • Benzoic Acid, 4-Ethoxy-Ethyl Ester: A monocyclic ester with ethoxy and ethyl ester groups. Its simpler structure (~208.2 g/mol) limits utility in complex syntheses compared to Compound A .

Biological Activity

4-(Acetyloxy)-7-bromo-2-naphthalenecarboxylic acid ethyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical research findings.

Chemical Structure and Properties

The molecular formula of 4-(Acetyloxy)-7-bromo-2-naphthalenecarboxylic acid ethyl ester is C13H11BrO3. The compound features a naphthalene ring system with an acetyloxy group and a bromo substituent, which contribute to its reactivity and biological activity.

Pharmacological Activities

Anticancer Activity
Research has indicated that derivatives of naphthalene carboxylic acids exhibit significant anticancer properties. Specifically, compounds similar to 4-(Acetyloxy)-7-bromo-2-naphthalenecarboxylic acid ethyl ester have shown effectiveness in inhibiting the proliferation of cancer cell lines. A study demonstrated that naphthalene derivatives can induce apoptosis in various cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects
The compound also possesses anti-inflammatory potential. It has been reported that naphthalene derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Antimicrobial Properties
There is evidence suggesting that compounds in this class exhibit antimicrobial activity against a range of pathogens. For instance, a study highlighted the effectiveness of naphthalene derivatives against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .

The biological activity of 4-(Acetyloxy)-7-bromo-2-naphthalenecarboxylic acid ethyl ester can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX-2 and lipoxygenases.
  • Reactive Oxygen Species (ROS) Modulation : Naphthalene derivatives have been shown to modulate ROS levels, which play a critical role in signaling pathways related to apoptosis and inflammation.
  • Gene Expression Regulation : These compounds can influence the expression of genes associated with cell survival and apoptosis, potentially leading to enhanced anticancer effects.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with 4-(Acetyloxy)-7-bromo-2-naphthalenecarboxylic acid ethyl ester resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Anti-inflammatory Activity in Animal Models
    In an animal model of induced inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers compared to controls. This suggests its potential utility in managing inflammatory diseases .
  • Antimicrobial Efficacy Against Pathogens
    In vitro testing revealed that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

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